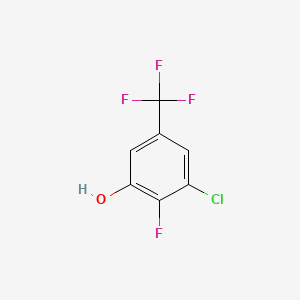

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

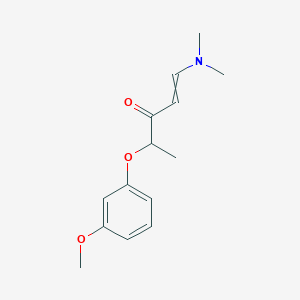

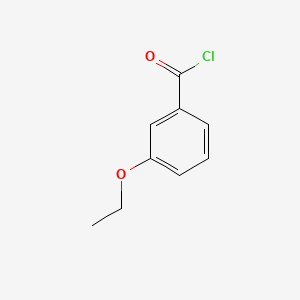

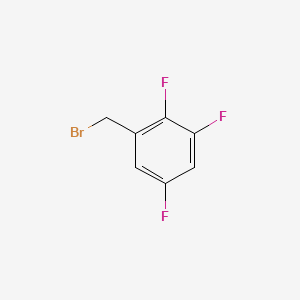

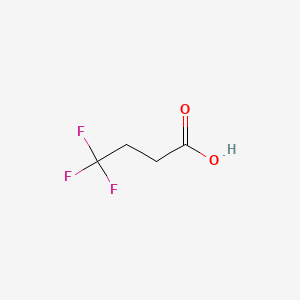

The synthesis of compounds related to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol involves several steps, including nitration, reduction, diazotization, and hydrolysis, as demonstrated in the improved synthesis of 3-trifluoromethyl phenol . The optimization of this process has led to increased yield and purity of the product. Additionally, the synthesis of N-(Alkyl)imino derivatives of trifluoroacetyl phenol from 2-trifluoroacetyl phenol and primary amines indicates the versatility of reactions involving trifluoromethyl phenols . The selective α-chlorination of alcohols to prepare para-(1-chloro-2,2,2-trifluoroethyl)phenols, followed by substitution with active methylene compounds, provides a pathway to synthesize β-trifluoromethyl-tyrosine and its derivatives .

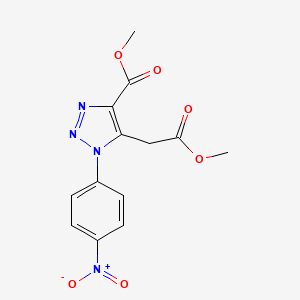

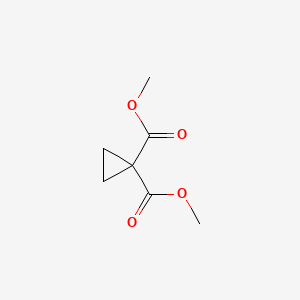

Molecular Structure Analysis

The molecular structures of certain derivatives of trifluoroacetyl phenol have been determined, revealing that in the solid state, these compounds exist exclusively as E isomers with intermolecular hydrogen bridges . The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been elucidated, showing significant dihedral angles between the triazole ring and the benzene rings, which highlights the complex geometries that can arise in fluorinated aromatic compounds .

Chemical Reactions Analysis

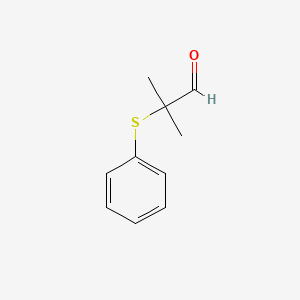

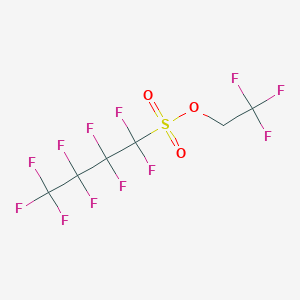

The reactivity of trifluoromethyl phenols can be manipulated through various chemical reactions. For instance, the chlorine exchange for fluorine by KF interaction on tris(chlorosulfonyl)phenol proceeds easily and selectively under anhydrous conditions . The nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols with active methylene compounds is another example of the chemical transformations that these compounds can undergo . Moreover, the synthesis of a novel fluorinated building block for fluorous chemistry from the HFPO trimer-based alcohol demonstrates the potential for creating highly fluorinated compounds with specific reactivity profiles .

Physical and Chemical Properties Analysis

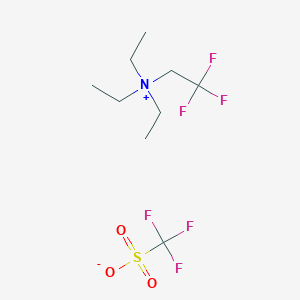

The physical and chemical properties of fluorinated phenols and their derivatives are influenced by the presence of fluorine atoms. For example, novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of fluorine atoms can also affect the NMR spectra, as seen in the complete assignment of complex 19F NMR spectra using the 19F gCOSY NMR method for a series of highly fluorinated compounds .

科学的研究の応用

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines and their derivatives have significant applications in the agrochemical and pharmaceutical industries .

- They are primarily used for crop protection from pests .

- Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

- Many candidates are currently undergoing clinical trials .

-

FDA-Approved Drugs

- Trifluoromethyl group-containing drugs have been approved by the FDA .

- These drugs have been found to exhibit numerous pharmacological activities .

- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

-

Synthesis of Crop-Protection Products

- 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .

- Of all the TFMP derivatives, it is in highest demand .

- It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

-

Material Science

-

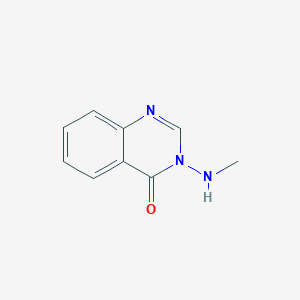

Medicinal Chemistry

- Trifluoromethyl group-containing drugs have been approved by the FDA .

- These drugs have been found to exhibit numerous pharmacological activities .

- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

- Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

-

Chemical Synthesis

Safety And Hazards

特性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHLYVTNGBKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378699 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

CAS RN |

261763-12-6 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。